Sudan II
Overview
Description
Sudan II, also known as 1-(2,4-dimethylphenylazo)-2-naphthol, is a synthetic azo dye. It is part of the Sudan dye family, which includes Sudan I, Sudan III, and Sudan IV. These dyes are primarily used for coloring oils, waxes, petrol, and various industrial products. This compound is characterized by its red-orange hue and is known for its fat-soluble properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sudan II is synthesized through an azo coupling reaction. The process involves the diazotization of 2,4-dimethylaniline followed by coupling with 2-naphthol. The reaction conditions typically include acidic environments, often using hydrochloric acid, and maintaining low temperatures to stabilize the diazonium salt formed during diazotization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Diazotization: 2,4-dimethylaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
- Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to produce this compound.
- Purification: The crude product is purified through recrystallization or other suitable methods to obtain the final dye .
Chemical Reactions Analysis
Types of Reactions: Sudan II undergoes various chemical reactions, including:
Substitution: this compound can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Sudan II has several applications in scientific research:
Mechanism of Action
The mechanism of action of Sudan II involves its interaction with biological molecules. This compound can form adducts with DNA, leading to significant perturbations in the DNA helical structure. This interaction can affect DNA replication and repair processes, potentially leading to genotoxic effects . The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparison with Similar Compounds
Sudan I: 1-(phenylazo)-2-naphthol
Sudan III: 1-(4-phenylazo)-2-naphthol
Sudan IV: 1-(2,5-dimethylphenylazo)-2-naphthol
Comparison:
Sudan I: Similar in structure but lacks the methyl groups present in Sudan II, leading to different solubility and staining properties.
Sudan III: Contains additional phenyl groups, making it more hydrophobic and suitable for different staining applications.
This compound is unique due to its specific structure, which provides a balance between hydrophobicity and solubility, making it versatile for various applications .
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTHDAVBDKKSRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Record name | C.I. SOLVENT ORANGE 7 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16136 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040706, DTXSID80859795 | |
Record name | C.I. Solvent Orange 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1‐[(1E)‐2‐(2,4‐Dimethylphenyl)diazen‐1‐ yl]naphthalen‐2‐ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. solvent orange 7 appears as red crystals. Insoluble in water., Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline] | |
Record name | C.I. SOLVENT ORANGE 7 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16136 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sudan II | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4112 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Insoluble in water; sol in ethanol, acetone and benzene, Soluble in ether | |
Record name | C.I. SOLVENT ORANGE 7 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Sudan II | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4112 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Red needles, Brown-red crystals; red needles | |
CAS No. |
3118-97-6, 40881-21-8, 1014689-15-6 | |
Record name | C.I. SOLVENT ORANGE 7 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16136 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sudan Red | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3118-97-6 | |
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Record name | C.I. Solvent Orange 7 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003118976 | |
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Record name | Sudan II | |
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Record name | 2-Naphthalenol, 1-[2-(2,4-dimethylphenyl)diazenyl]- | |
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Record name | C.I. Solvent Orange 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040706 | |
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Record name | 1-(2,4-dimethylphenylazo)-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.537 | |
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Record name | Sudan Orange | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1014689-15-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUDAN RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C1M5O3ECT | |
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Record name | C.I. SOLVENT ORANGE 7 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
166 °C | |
Record name | C.I. SOLVENT ORANGE 7 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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